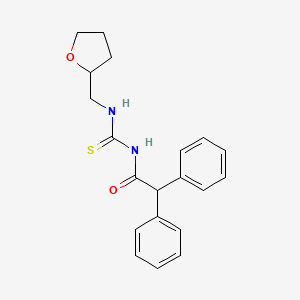

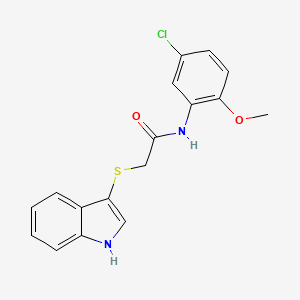

methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

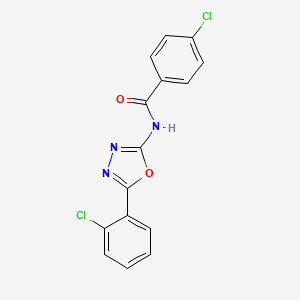

Methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate, also known as MBPP, is an organic compound that has been studied for its potential applications in the fields of chemistry and biochemistry. MBPP is a derivative of phenylpropanoic acid, and has been found to have a wide range of applications in these fields.

Scientific Research Applications

Synthesis of Highly Active Palladium Catalysts Methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate and related compounds have been explored in the synthesis of catalysts, particularly in the formation of palladium-based catalysts for Suzuki-type C−C coupling reactions. The use of bis(oxazolinyl)pyrroles as new monoanionic tridentate supporting ligands has shown to produce highly active catalysts for these coupling reactions, demonstrating the utility of such compounds in enhancing catalytic activity under relatively mild conditions (Mazet & Gade, 2001).

Glycolic Acid Oxidase Inhibition Research has also identified the utility of pyrrole derivatives in the inhibition of glycolic acid oxidase (GAO), a therapeutic target for conditions such as Primary Hyperoxaluria. Compounds with the pyrrole structure, when modified with large lipophilic substituents, have shown potent in vitro inhibition of GAO, indicating potential for therapeutic application. The specific structural requirements elucidated from these studies highlight the critical nature of the acidic functions on the 1H-pyrrole-2,5-dione nucleus for potent GAO inhibition (Rooney et al., 1983).

Coordination Environment in Phenylmercury(II) Complexes Studies on the coordination environment and properties of new phenylmercury(II) β-oxodithioester complexes have provided insights into how ligand frameworks influence metal-ligand interactions. Compounds analogous to this compound have been synthesized and characterized, revealing their potential in the development of materials with unique luminescence characteristics and semiconducting nature. These findings suggest applications in materials science, particularly in the development of new luminescent materials and semiconductors (Rajput et al., 2015).

properties

IUPAC Name |

methyl 3-(4-bromophenyl)-3-pyrrol-1-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-18-14(17)10-13(16-8-2-3-9-16)11-4-6-12(15)7-5-11/h2-9,13H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUSGUPFKOTZNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Br)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2686861.png)

![2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2686864.png)

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2686866.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2686872.png)

![1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2686878.png)

![1-(3,4-Dimethoxyphenyl)-2-((3,4-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2686881.png)